molecular formula C11H12N2O4S B14905208 Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate

Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate

Cat. No.: B14905208
M. Wt: 268.29 g/mol
InChI Key: IHXHKPDAWPPCLA-UHFFFAOYSA-N
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Description

Methyl N-(3-cyanophenyl)-N-(methylsulfonyl)glycinate is a glycine-derived compound featuring a 3-cyanophenyl group and a methylsulfonyl moiety. Its structure combines electron-withdrawing groups (cyano and sulfonyl), which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

methyl 2-(3-cyano-N-methylsulfonylanilino)acetate

InChI

InChI=1S/C11H12N2O4S/c1-17-11(14)8-13(18(2,15)16)10-5-3-4-9(6-10)7-12/h3-6H,8H2,1-2H3

InChI Key

IHXHKPDAWPPCLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(C1=CC=CC(=C1)C#N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate typically involves the reaction of 3-cyanophenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine methyl ester hydrochloride to form the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or similar organic solvents
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The cyano group and methylsulfonyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related methyl glycinate derivatives, focusing on substituents, molecular properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Structural Features and Molecular Data
Compound Name Aryl Substituent Sulfonyl Group Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Notes
Methyl N-(3-cyanophenyl)-N-(methylsulfonyl)glycinate* 3-cyanophenyl Methylsulfonyl C₁₁H₁₁N₂O₄S ~279.28 Not available Hypothesized intermediate/API
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate 4-chloro-3-(trifluoromethyl)phenyl Methylsulfonyl C₁₁H₁₁ClF₃NO₄S 345.72 333446-72-3 High-potency intermediate
Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate 3,4-dichlorophenyl Methylsulfonyl C₁₀H₁₁Cl₂NO₄S 312.17 432007-40-4 API intermediate (NLT 97% purity)
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate 3-chloro-4-fluorophenyl Phenylsulfonyl C₁₅H₁₂ClFNO₄S Not reported Not reported Lab-scale research
Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate 3-nitrophenyl Phenylsulfonyl C₁₅H₁₄N₂O₆S Not reported 333357-37-2 Discontinued (lab use only)

*Hypothetical data inferred from analogs.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound contrasts with halogenated (Cl, F) or nitro-substituted aryl groups in analogs. Sulfonyl Variants: Methylsulfonyl groups (e.g., in ) reduce steric hindrance compared to phenylsulfonyl (e.g., ), favoring applications requiring compact molecular interactions .

Molecular Weight Trends: Halogenated derivatives (e.g., Cl, CF₃) exhibit higher molecular weights (312–345 g/mol) due to heavier substituents, while the target compound’s cyano group likely results in a lower weight (~279 g/mol) .

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